(5beta,7beta,10beta)-3,11-Eudesmadien-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5beta,7beta,10beta)-3,11-Eudesmadien-2-one is a naturally occurring sesquiterpene compound. Sesquiterpenes are a class of terpenes that consist of three isoprene units and often have diverse structures and biological activities. This compound is known for its presence in various essential oils and has been studied for its potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5beta,7beta,10beta)-3,11-Eudesmadien-2-one typically involves the cyclization of farnesyl pyrophosphate, a common precursor in the biosynthesis of sesquiterpenes. The reaction conditions often require the presence of specific enzymes or catalysts that facilitate the cyclization process. Laboratory synthesis may involve the use of organic solvents and controlled temperature conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve the extraction of essential oils from plants known to contain this compound. The extraction process can include steam distillation or solvent extraction, followed by purification steps such as chromatography to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(5beta,7beta,10beta)-3,11-Eudesmadien-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or alkenes.
Scientific Research Applications
Chemistry: It is used as a model compound to study sesquiterpene biosynthesis and reaction mechanisms.
Biology: It has been investigated for its antimicrobial and anti-inflammatory properties.
Medicine: Research has explored its potential as a therapeutic agent for treating infections and inflammatory conditions.
Industry: It is used in the formulation of fragrances and flavorings due to its aromatic properties.
Mechanism of Action
The mechanism of action of (5beta,7beta,10beta)-3,11-Eudesmadien-2-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt microbial cell membranes, while its anti-inflammatory effects may involve the inhibition of pro-inflammatory cytokines and enzymes.
Comparison with Similar Compounds
Similar Compounds
(5beta,7beta,10beta)-3,11-Eudesmadien-2-ol: A hydroxylated derivative with similar biological activities.
(5beta,7beta,10beta)-3,11-Eudesmadien-2-acetate: An esterified derivative used in fragrance formulations.
Uniqueness
(5beta,7beta,10beta)-3,11-Eudesmadien-2-one is unique due to its specific structure and the presence of a ketone functional group, which imparts distinct chemical and biological properties compared to its derivatives.
Properties
CAS No. |
86917-80-8 |
---|---|
Molecular Formula |
C15H22O |
Molecular Weight |
218.33 g/mol |
IUPAC Name |
4,8a-dimethyl-6-prop-1-en-2-yl-1,4a,5,6,7,8-hexahydronaphthalen-2-one |
InChI |
InChI=1S/C15H22O/c1-10(2)12-5-6-15(4)9-13(16)7-11(3)14(15)8-12/h7,12,14H,1,5-6,8-9H2,2-4H3 |
InChI Key |
IVZATFCVCDHOLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)CC2(C1CC(CC2)C(=C)C)C |
melting_point |
38 °C |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.